molecular formula C16H13BrF3N3O2S B2398300 1-{4-Bromo-2-(trifluoromethoxy)phenyl}-3-{3,4-dihydro-2H-1,4-benzoxazin-4-YL}thiourea CAS No. 2251053-02-6

1-{4-Bromo-2-(trifluoromethoxy)phenyl}-3-{3,4-dihydro-2H-1,4-benzoxazin-4-YL}thiourea

Cat. No. B2398300
CAS RN: 2251053-02-6
M. Wt: 448.26
InChI Key: JFINPSWJOVKSPG-UHFFFAOYSA-N
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Description

1-{4-Bromo-2-(trifluoromethoxy)phenyl}-3-{3,4-dihydro-2H-1,4-benzoxazin-4-YL}thiourea is a useful research compound. Its molecular formula is C16H13BrF3N3O2S and its molecular weight is 448.26. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Synthesis of N-benzothiazol-2-yl-amides : The copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas demonstrates the utility of thiourea derivatives in synthesizing heterocyclic compounds. This method highlights the role of thioureas in facilitating the synthesis of N-benzothiazol-2-yl-amides under mild conditions, showcasing their importance in organic synthesis and the development of novel chemical entities (Wang et al., 2008).

Materials Science

Conductive Thin Films : Thiourea derivatives have been explored for their potential in creating conductive thin films. A study on a star-shaped thiourea derivative highlighted its synthesis and characterization, underscoring the significance of such compounds in the development of materials with electronic applications. This research suggests the promise of thiourea derivatives in enhancing the conductivity of thin films, which could have implications for electronic and optoelectronic devices (Khairul et al., 2015).

Medicinal Chemistry

Antibacterial and Antifungal Activities : The synthesis and evaluation of thiourea derivatives incorporating a hippuric acid moiety demonstrate significant antibacterial and antifungal activities. These compounds, including those with bromophenyl groups, have been identified as promising broad-spectrum antibacterial and antifungal agents, highlighting the potential of thiourea derivatives in the development of new antimicrobial therapies (Abbas et al., 2013).

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs) : Thiourea derivatives have been utilized as additives in gel polymer electrolytes for DSSCs. A novel approach involving synthesized tetramethyl benzidine-based thiourea derivatives showed an improvement in the solar to electric conversion efficiency. This study illustrates the role of thiourea derivatives in optimizing the performance of DSSCs, indicating their importance in renewable energy technologies (Karthika et al., 2019).

properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-(2,3-dihydro-1,4-benzoxazin-4-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3N3O2S/c17-10-5-6-11(14(9-10)25-16(18,19)20)21-15(26)22-23-7-8-24-13-4-2-1-3-12(13)23/h1-6,9H,7-8H2,(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFINPSWJOVKSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1NC(=S)NC3=C(C=C(C=C3)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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